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Compound of Interest |

Compound Name: Diisobutylphosphite
CAS No.: 1189-24-8
Cat. No.: B049222
- 7

Executive Summary & Structural Dynamics

Diisobutylphosphite (DIBP), also known as diisobutyl phosphonate, is a critical
organophosphorus intermediate used in the synthesis of flame retardants, extraction agents,
and amino-phosphonate derivatizations.

For the analytical chemist, DIBP presents a unique challenge due to its prototropic
tautomerism. While often chemically named as a "phosphite” (implying a P(lll) center with a
hydroxyl group), it exists predominantly in the phosphonate form (P(V) with a P-H bond) under
standard conditions.

The Tautomeric Equilibrium

The identification of DIBP relies on distinguishing between these two forms. In the liquid phase
and in non-polar solvents (e.g.,

), the equilibrium shifts almost entirely to the phosphonate form.

e Phosphonate Form (Dominant):

— Characterized by a strong P=0 bond and a P-H bond.

e Phosphite Form (Minor/Reactive):
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— Characterized by a P-OH bond and a lone pair on Phosphorus.

This equilibrium dictates the spectroscopic signature. The presence of the P-H coupling in
NMR and the P=0 stretch in IR are the primary quality indicators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for purity assessment and structural confirmation. The following
data assumes the sample is dissolved in

at 298 K.

Phosphorus-31 () NMR

NMR is the "anchor" experiment. It provides the quickest assessment of purity and oxidation
state.

e Chemical Shift:
7.0 — 9.0 ppm (relative to 85%
).

o Multiplicity: Doublet (d).

e Coupling Constant (

): 690 — 710 Hz.

o Expert Insight: This massive coupling constant is diagnostic of the P(V)-H bond. If you
decouple protons (

), this signal collapses to a singlet. If you observe a singlet without decoupling at ~0-1
ppm, your sample has oxidized to the phosphate (impurity).

Proton () NMR

The proton spectrum confirms the isobutyl chain integrity and the P-H functionality.
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Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) )
Directly
P-H 6.80 — 7.10 Doublet (d) 1H Y
z bonded P-H
Multiplet Hz, Methylene
O-CH:2 3.80-3.95 4H
(dd/m) protons
Hz
Septet/Multipl Methine
CH 1.90 - 2.05 2H -
et (Isobutyl)
Methyl
CHs 0.95-1.00 Doublet (d) 12H Hz
groups

¢ Note: The P-H proton signal is often split so widely (due to the ~700 Hz coupling) that it may
appear as two small peaks at the far edges of the spectrum, easily mistaken for noise or
sidebands if the spectral window is too narrow.

Carbon-13 () NMR
Carbon signals will exhibit splitting due to phosphorus coupling (
).
e :~71.5 ppm (Doublet,
Hz).
e :~29.0 ppm (Doublet,
Hz).

e :~18.8 ppm (Singlet or weak doublet).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used for rapid "fingerprinting” and checking for moisture (hydrolysis).
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Key Diagnostic Bands

Wavenumber Structural

(cm™)

Intensity Vibration Mode

Significance

2430 + 10

Medium/Sharp

P-H Stretch

Confirms
Phosphonate
tautomer. Absence

indicates oxidation.

1250 - 1260

Strong

P=0 Stretch

Characteristic of P(V)

center.

970 - 1030

Strong

P-O-C Stretch

Ester linkage.

1370/ 1390

Medium

C-H Bend

Gem-dimethyl
"doublet”
characteristic of
isobutyl/isopropyl

groups.

3200 — 3500

Broad

O-H Stretch

Impurity Flag:
Indicates hydrolysis to
mono-ester or

presence of water.

Mass Spectrometry (MS)[1][2][3]

e Molecular Weight: 194.21 g/mol [1]

 |onization Mode: Electron Impact (El) or ESI (+).

Fragmentation Pathway (El)

The fragmentation of dialkyl phosphites typically follows a McLafferty-type rearrangement

involving the loss of an alkene (isobutene in this case).

e m/z 194 (M+): Molecular ion (often weak or unstable).

e m/z 138: Loss of one isobutene molecule (
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, mass 56) via rearrangement.

e m/z 82: Loss of second isobutene.

o This corresponds to the radical cation of phosphorous acid (

Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating DIBP batches.
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Crude DIBP Sample

Step 1: FT-IR Scan

Band @ 2430 cm~1 present?

Yes

Broad Band @ 3400 cm~1?

No (Dry) \Yes (Wet/Acid)

FAIL: Hydrolyzed

Step 2: 3P NMR (Coupled) (Mono-ester/Acid)

No (Absence of P-H)

Doublet @ 7-9 ppm
(J ~700Hz)?

No (Singlet only)

PASS: High Purity
Phosphonate Form

FAIL: Oxidized to Phosphate

Click to download full resolution via product page
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Caption: Analytical logic flow for validating Diisobutylphosphite purity, distinguishing between
oxidation and hydrolysis impurities.

Experimental Protocols
Protocol A: NMR Sample Preparation (Strict Anhydrous)

o Objective: Prevent hydrolysis during measurement to ensure accurate integral ratios.
e Reagents:
(stored over 4A molecular sieves), 5mm NMR tubes (oven-dried).
e Flush the NMR tube with dry Nitrogen or Argon gas for 30 seconds.
e Dispense 0.6 mL of dry

into the tube.

e Add 20-30 mg of DIBP sample.
o Cap immediately and invert 3 times.
e Acquisition: Run

first (fastest) to verify the P-H doublet. For

, set spectral width to at least 15 ppm to capture the full P-H coupling sidebands.

Protocol B: Handling & Storage

DIBP is sensitive to moisture. Hydrolysis yields isobutanol and phosphorous acid, which
accelerates further degradation (autocatalysis).

o Storage: Store under inert atmosphere (

) at room temperature.

o Safety: DIBP is an irritant. Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Diisobutyl Phosphite | CAS 1189-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Diisobutylphosphite (DIBP)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b049222#spectroscopic-data-of-diisobutylphosphite-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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